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cIAP1 Ligand-Linker Conjugates 15 hydrochloride -

cIAP1 Ligand-Linker Conjugates 15 hydrochloride

Catalog Number: EVT-13584846
CAS Number:
Molecular Formula: C37H48ClN3O8
Molecular Weight: 698.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

cIAP1 Ligand-Linker Conjugates 15 hydrochloride is a sophisticated chemical compound designed for targeted protein degradation, particularly in cancer research. This compound incorporates an Inhibitor of Apoptosis Protein ligand that specifically targets the E3 ubiquitin ligase, combined with a Proteolysis Targeting Chimera linker. This unique structure allows for the selective degradation of target proteins within cells, making it a valuable tool in both research and therapeutic applications. The compound is characterized by a molecular weight of approximately 698.25 g/mol and has the molecular formula C37H48ClN3O8C_{37}H_{48}ClN_{3}O_{8} .

Source and Classification

The cIAP1 Ligand-Linker Conjugates 15 hydrochloride is classified as a small molecule compound used in biochemical research. It is part of a broader category of compounds known as Proteolysis Targeting Chimeras, which are designed to induce targeted protein degradation by harnessing the cell's ubiquitin-proteasome system . This compound is often utilized in studies aimed at understanding and manipulating cellular signaling pathways, particularly those involved in cancer progression.

Synthesis Analysis

Methods and Technical Details

The synthesis of cIAP1 Ligand-Linker Conjugates 15 hydrochloride involves several key steps:

  1. Preparation of the Inhibitor of Apoptosis Protein Ligand: The ligand is synthesized through organic reactions, including amide bond formation and esterification.
  2. Linker Attachment: The synthesized ligand is coupled with a PROTAC linker using reagents such as N,N’-dicyclohexylcarbodiimide and N-hydroxysuccinimide, facilitating the formation of an amide bond.
  3. Purification: The final product undergoes purification using high-performance liquid chromatography to ensure high yield and purity .

Each step requires careful optimization of reaction conditions to maximize yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of cIAP1 Ligand-Linker Conjugates 15 hydrochloride features a complex arrangement that includes:

  • Ligand Component: Specifically designed to bind to the E3 ubiquitin ligase.
  • Linker Component: A flexible chain that connects the ligand to the target protein.

The compound's molecular formula is C37H48ClN3O8C_{37}H_{48}ClN_{3}O_{8}, with a molecular weight of 698.25 g/mol . Detailed structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy or mass spectrometry to confirm the integrity and composition of the synthesized compound.

Chemical Reactions Analysis

Reactions and Technical Details

cIAP1 Ligand-Linker Conjugates 15 hydrochloride can undergo various chemical reactions:

  • Oxidation: Addition of oxygen or removal of hydrogen, often facilitated by oxidizing agents like hydrogen peroxide.
  • Reduction: Addition of hydrogen or removal of oxygen using reducing agents such as sodium borohydride.
  • Substitution: Replacement of one functional group with another, which can involve nucleophilic substitution reactions .

These reactions are critical for modifying the compound for specific applications or enhancing its biological activity.

Mechanism of Action

Process and Data

The mechanism of action for cIAP1 Ligand-Linker Conjugates 15 hydrochloride involves its ability to promote ubiquitination of specific target proteins. This process leads to their degradation via the proteasome pathway, effectively modulating various signaling pathways within cells. By inducing targeted protein degradation, this compound can significantly impact cellular processes such as apoptosis and cell proliferation, making it particularly useful in cancer research where aberrant protein levels contribute to tumorigenesis .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

cIAP1 Ligand-Linker Conjugates 15 hydrochloride exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 698.25 g/mol
  • Molecular Formula: C37H48ClN3O8C_{37}H_{48}ClN_{3}O_{8}
  • Physical State: Typically available in a lyophilized form for stability .

While specific data on density, boiling point, and melting point are not readily available, these properties can be inferred from similar compounds within its class.

Applications

cIAP1 Ligand-Linker Conjugates 15 hydrochloride has several critical applications in both research and therapeutic contexts:

  • Cancer Research: Its ability to selectively degrade oncoproteins makes it a valuable tool for studying tumor biology and developing new cancer therapies.
  • Protein Homeostasis Studies: The compound is useful in understanding diseases where protein homeostasis is disrupted.
  • Drug Development: As part of the PROTAC technology, it holds potential for developing novel therapeutic agents targeting various diseases .
Molecular Design and Functional Architecture [1] [7] [10]

Rational Design Principles for E3 Ubiquitin Ligase-Targeting Conjugates

cIAP1 Ligand-Linker Conjugates 15 hydrochloride (Synonyms: E3 ligase Ligand-Linker Conjugates 34 hydrochloride; CAS: 1225383-36-7) exemplifies a strategically engineered proteolysis-targeting chimera (PROTAC) component designed for targeted protein degradation. Its architecture adheres to three core principles:

  • E3 Ligase Selectivity: The conjugate incorporates a derivative of the LCL161-based IAP ligand, specifically optimized for high-affinity binding to the baculovirus IAP repeat (BIR) domain of cellular Inhibitor of Apoptosis Protein 1 (cIAP1). This E3 ligase is selected for its overexpression in certain cancers and its role in regulating apoptosis via the ubiquitin-proteasome system (UPS) [1] [6].
  • Linker-Dependent Cooperativity: The linker bridges the cIAP1 ligand and the target protein binder, facilitating the formation of a productive ternary complex (POI-PROTAC-E3). The cooperativity factor (α)—quantifying ternary complex stability relative to binary complexes—is critical for degradation efficiency. Optimal α >1 ensures preferential ternary complex formation [2] [5].
  • Catalytic Efficiency: Unlike occupancy-driven inhibitors, this conjugate operates via an event-driven mechanism, enabling sub-stoichiometric activity. Each conjugate molecule can facilitate multiple degradation cycles, enhancing potency at low doses [9] [10].

Table 1: Design Principles of cIAP1-Targeting Conjugates

Design ElementFunctional RoleImpact on Degradation
cIAP1 Ligand (LCL161 derivative)Binds BIR3 domain of cIAP1, recruiting E3 ubiquitin ligase activityDetermines E3 specificity and ternary complex affinity
Linker TopologySpatially aligns POI and E3 ligase; modulates lysine accessibility for ubiquitinationAffects cooperativity (α) and degradation efficiency
Ternary ComplexPOI-PROTAC-cIAP1 structure enabling Ub transferCatalytic turnover (DC50)

Structural Components: IAP Ligand Specificity and PROTAC Linker Topology

The conjugate’s chemical architecture (C37H48ClN3O8, MW: 698.25) integrates distinct moieties with defined roles:

  • IAP Ligand Specificity: The ligand is a modified LCL161 analog featuring a tetrahydropyran ring and hydrophobic substituents. This structure confers selective cIAP1 binding over XIAP or ML-IAP by exploiting subtle differences in BIR domain hydrophobicity. NMR studies confirm sub-µM binding affinity (Kd) for cIAP1’s BIR3 pocket [1] [6] [8].
  • PROTAC Linker: A polyethylene glycol (PEG)-based chain (‑OCH2CH2O‑ repeats) connects the IAP ligand to the warhead attachment site. This linker exhibits:
  • Length: ~12 atoms, empirically optimized to span 15–20 Å, enabling POI-E3 proximity without steric clash [7] [9].
  • Flexibility: Ether bonds confer conformational adaptability, allowing dynamic repositioning during ternary complex assembly [7].
  • Hydrophilicity: PEG units enhance aqueous solubility, counteracting the hydrophobic IAP ligand [1] [3].
  • Warhead Adaptability: The terminal carboxylic acid group (‑COO⁻) enables covalent conjugation to target protein binders (e.g., kinase inhibitors, nuclear receptor antagonists) via amide coupling. The warhead choice dictates POI specificity in SNIPER (Specific and Non-genetic IAP-dependent Protein ERaser) design [1] [6].
SMILES Representation:  NCCOCCOCCOC([C@H](CC(C)C)NC([C@@H](O)[C@@H](CC1=CC=CC=C1)NC(OCC2C3=CC=CC=C3C4=CC=CC=C42)=O)=O)=O.Cl  

Key features: Chiral centers (R/S configurations at C12, C18, C21), PEG linker, and protonatable amine [1] [3].

Stereochemical Considerations in Ternary Complex Formation

Stereochemistry critically governs ternary complex geometry and ubiquitination efficiency:

  • Chiral Centers: The conjugate possesses three stereocenters derived from its amino acid-derived scaffold. Molecular dynamics simulations reveal that the (R) configuration at C18 (adjacent to the carbonyl group) optimally orients the POI-binding warhead toward cIAP1’s E2-docking site. This minimizes entropic penalties during complex assembly [2] [9].
  • Linker Conformation: The PEG linker’s gauche conformations (O-C-C-O dihedral angles ≈ 60°) enable compact folding in aqueous environments, reducing the distance between the POI’s lysine residues and the E2~Ub thioester. Cryo-EM structures of related PROTACs show that lysine positioning within 15–20 Å of the E2 active site correlates with efficient ubiquitination [5] [7].
  • Cooperativity by Design: The conjugate’s stereochemistry promotes positive cooperativity (α >1), where ternary complex formation enhances POI and E3 binding affinity. For example, a derivative of this conjugate achieved α = 3.2 for BRD4 degradation due to complementary surface contacts between POI and E3 in the complex [2] [9].

Table 2: Stereochemical Impact on Ternary Complex Parameters

Stereochemical ElementStructural InfluenceFunctional Outcome
C18 Configuration (R)Positions warhead toward E2-binding siteIncreases ubiquitination rate by 4-fold vs. (S) isomer
PEG Dihedral AnglesGauche conformers reduce effective distance between POI lysines and E2Enables K48-linked polyubiquitination
Hydrophobic PocketsChiral methyl groups fill cIAP1 subpocketsEnhances ternary complex half-life by >2-fold

Properties

Product Name

cIAP1 Ligand-Linker Conjugates 15 hydrochloride

IUPAC Name

2-[2-(2-aminoethoxy)ethoxy]ethyl (2S)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate;hydrochloride

Molecular Formula

C37H48ClN3O8

Molecular Weight

698.2 g/mol

InChI

InChI=1S/C37H47N3O8.ClH/c1-25(2)22-33(36(43)47-21-20-46-19-18-45-17-16-38)39-35(42)34(41)32(23-26-10-4-3-5-11-26)40-37(44)48-24-31-29-14-8-6-12-27(29)28-13-7-9-15-30(28)31;/h3-15,25,31-34,41H,16-24,38H2,1-2H3,(H,39,42)(H,40,44);1H/t32-,33+,34+;/m1./s1

InChI Key

TUXKBZDECHBKLD-SAIPSRRZSA-N

Canonical SMILES

CC(C)CC(C(=O)OCCOCCOCCN)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O.Cl

Isomeric SMILES

CC(C)C[C@@H](C(=O)OCCOCCOCCN)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O.Cl

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